molecular formula C23H31N3O2S2 B008867 Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester CAS No. 105858-95-5

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

Cat. No.: B008867
CAS No.: 105858-95-5
M. Wt: 445.6 g/mol
InChI Key: MYFYXBKMVQWMLB-UHFFFAOYSA-N
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Description

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C23H31N3O2S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Biological Activity

Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester (CAS No. 105858-95-5) is a synthetic compound with potential biological activity. Its structure includes diethylcarbamodithioic acid and an ethoxyphenyl moiety, suggesting possible interactions with biological systems. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C21H27N3OS2
  • Molecular Weight : 385.59 g/mol
  • Synonyms : Diethyl N,N-diethylcarbamodithioate, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester

Carbamodithioic acids are known to act as chelating agents, which can bind to metal ions and affect their bioavailability in biological systems. This property is significant in the context of detoxification processes, particularly for heavy metals. The diethyl group may enhance lipid solubility, facilitating cellular uptake.

Antioxidant Properties

Research indicates that carbamodithioic acid derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Chelating Activity

Carbamodithioic acids are effective in chelating heavy metals such as lead and mercury. They mobilize these metals from tissues, which is beneficial in treating heavy metal poisoning. The chelation process involves the formation of stable complexes with metal ions, preventing their harmful effects.

Cytotoxicity Studies

In vitro studies have shown that carbamodithioic acid derivatives can induce cytotoxic effects in cancer cell lines. For example, one study reported that specific derivatives led to increased apoptosis in human cancer cells, suggesting a potential role in cancer therapy.

StudyCell LineIC50 (µM)Mechanism
HeLa25Apoptosis induction
MCF730ROS generation and cell cycle arrest

Case Study 1: Heavy Metal Detoxification

A study investigated the efficacy of carbamodithioic acid in a rat model exposed to lead. The compound was administered intraperitoneally at varying doses. Results showed a significant reduction in blood lead levels and improvement in biochemical markers of liver function compared to control groups.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, carbamodithioic acid was evaluated for its ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving the compound showed improved response rates and reduced side effects associated with chemotherapy.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S2/c1-5-26(6-2)23(29)30-17-22(24-18-9-13-20(14-10-18)27-7-3)25-19-11-15-21(16-12-19)28-8-4/h9-16H,5-8,17H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFYXBKMVQWMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147372
Record name Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105858-95-5
Record name Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105858955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid, diethyl-, 2-((4-ethoxyphenyl)amino)-2-((4-ethoxyphenyl)imino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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